![molecular formula C27H32N2O6S B6315159 Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH CAS No. 1451181-13-7](/img/structure/B6315159.png)
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a synthetic compound used primarily in peptide synthesis. It is a pseudoproline derivative, which means it is designed to enhance the solubility and stability of peptides during synthesis. Pseudoprolines are valuable in solid-phase peptide synthesis (SPPS) as they help in the efficient coupling of amino acids, especially those that are non-natural or rare .
Mechanism of Action
Target of Action
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a modified dipeptide
Mode of Action
This compound is a pseudoproline derivative, which are known to be standard building blocks for peptide synthesis . Pseudoprolines, such as this compound, have been shown to induce reversible cis amide bonds into peptide backbones . This suggests that this compound may interact with its targets by inducing structural changes, potentially influencing the conformation and function of the target proteins or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH involves the protection of amino acids with fluorenylmethyloxycarbonyl (Fmoc) groups. The pseudoproline moiety is introduced to enhance the solubility and stability of the peptide. The synthetic route typically involves:
Fmoc Protection: The amino acids are protected with Fmoc groups to prevent unwanted reactions.
Pseudoproline Formation: The pseudoproline moiety is introduced through a series of reactions involving oxazolidine formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and pseudoproline derivatives are synthesized.
Purification: The compound is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine or other bases.
Coupling: Formation of peptide bonds with other amino acids.
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or reduction to regenerate methionine.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides (e.g., DIC) or uronium salts (e.g., HATU) in the presence of bases like N-methylmorpholine (NMM).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products
Peptides: The primary products are peptides with enhanced solubility and stability.
Oxidized Methionine: Methionine sulfoxide as a result of oxidation reactions.
Scientific Research Applications
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based therapeutics.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Thr[PSI(Me,Me)Pro]-OH: Another pseudoproline derivative used in peptide synthesis.
Fmoc-Gly-Thr[PSI(Me,Me)Pro]-OH: A similar compound with glycine instead of methionine.
Uniqueness
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is unique due to the presence of methionine, which can undergo oxidation and reduction reactions, adding versatility to its applications. The pseudoproline moiety enhances solubility and stability, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVLCGBCANQGFL-XARZLDAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
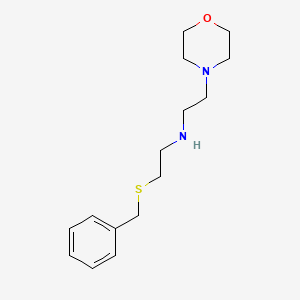

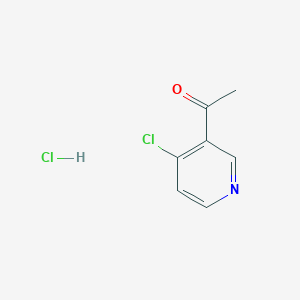
![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B6315112.png)
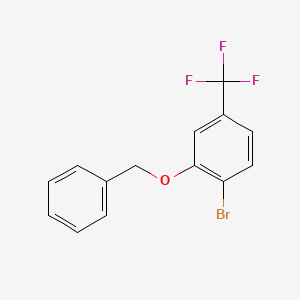
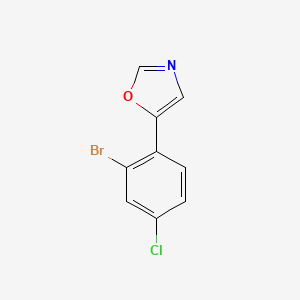
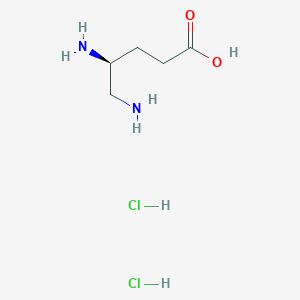
![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)
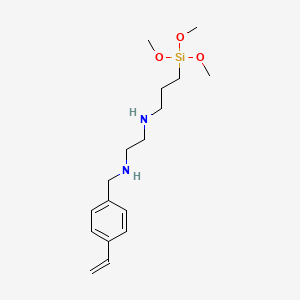
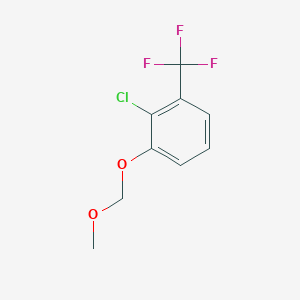
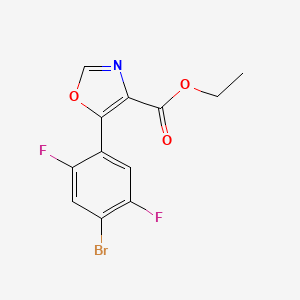
![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)
